molecular formula C6H11BrO2 B1267322 2-Bromo-2-ethylbutanoic acid CAS No. 5456-23-5

2-Bromo-2-ethylbutanoic acid

Cat. No.: B1267322
CAS No.: 5456-23-5
M. Wt: 195.05 g/mol
InChI Key: CBRCMTPPRWRXJS-UHFFFAOYSA-N
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Description

2-Bromo-2-ethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon, and an ethyl group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-ethylbutanoic acid can be synthesized through the bromination of 2-ethylbutanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: 2-Ethylbutanoic acid derivatives.

    Elimination: 2-Ethyl-2-butene.

    Oxidation: 2-Ethylbutanoate.

    Reduction: 2-Ethylbutanol.

Scientific Research Applications

2-Bromo-2-ethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

    2-Bromobutanoic acid: Similar structure but without the ethyl group.

    2-Chloro-2-ethylbutanoic acid: Chlorine atom instead of bromine.

    2-Iodo-2-ethylbutanoic acid: Iodine atom instead of bromine.

Uniqueness: 2-Bromo-2-ethylbutanoic acid is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, while the ethyl group influences the compound’s steric and electronic properties.

Properties

IUPAC Name

2-bromo-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRCMTPPRWRXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277860
Record name 2-bromo-2-ethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5456-23-5
Record name 5456-23-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-2-ethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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